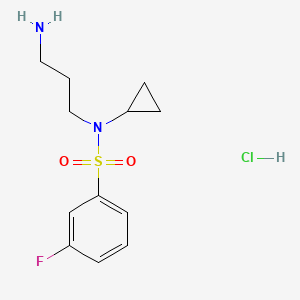

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride

Descripción

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride is a sulfonamide derivative characterized by a fluorinated benzene ring, a cyclopropyl group, and a 3-aminopropylamine side chain. This compound is structurally designed to combine the steric and electronic effects of the cyclopropyl group with the hydrogen-bonding capacity of the sulfonamide and amine functionalities. The fluorine atom at the 3-position of the benzene ring enhances lipophilicity and metabolic stability, which are critical for pharmaceutical applications .

Propiedades

IUPAC Name |

N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O2S.ClH/c13-10-3-1-4-12(9-10)18(16,17)15(8-2-7-14)11-5-6-11;/h1,3-4,9,11H,2,5-8,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNJOEZMPFXOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCCN)S(=O)(=O)C2=CC=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Three-Step Synthesis Overview

| Step | Reaction Description | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| a) Formation of N-tert-butyl-(3-chloro)propyl sulfonamide | Reaction of chloropropane sulfonyl chloride with tert-butyl amine | Chloropropane sulfonyl chloride, tert-butyl amine, triethylamine (optional) | Solvent: toluene; Temp: -10°C to 20°C | Excess tert-butyl amine can be partially replaced by triethylamine to optimize reaction |

| b) Ring-closing to cyclopropane sulfonic acid tert-butylamide | Cyclization of intermediate with n-butyl lithium (or other n-alkyl lithium) | N-tert-butyl-(3-chloro)propyl sulfonamide, n-butyl lithium | Anhydrous conditions, low temperature | Forms cyclopropane ring |

| c) Deprotection (cleavage of tert-butyl group) | Removal of tert-butyl group to yield cyclopropyl sulfonamide | Acidic cleavage using acids (e.g., trifluoroacetic acid or more environmentally friendly acids) | Acidic conditions, room temperature | New methods avoid large excess of trifluoroacetic acid |

Key Features and Improvements

- The process is conducted without isolation of intermediates to improve efficiency and reduce waste.

- Use of toluene as solvent is preferred for the first step.

- Reaction temperatures are controlled between -50°C and 40°C, with preferred ranges for better yields.

- The cleavage of the tert-butyl protecting group can be performed with acids other than trifluoroacetic acid to reduce environmental impact.

- The process is scalable for technical and industrial synthesis.

Final Salt Formation: Hydrochloride Salt of the Target Compound

The hydrochloride salt is typically formed by treating the free amine compound with hydrochloric acid in an appropriate solvent at controlled temperature (0–25°C) for 1–5 hours to yield the stable hydrochloride salt, improving solubility and handling.

Summary Table of Preparation Steps for N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide Hydrochloride

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of cyclopropyl sulfonamide core | Chloropropane sulfonyl chloride + tert-butyl amine, toluene, -10 to 20°C | N-tert-butyl-(3-chloro)propyl sulfonamide intermediate |

| 2 | Cyclopropane ring closure | n-butyl lithium, anhydrous conditions | Cyclopropane sulfonic acid tert-butylamide intermediate |

| 3 | Deprotection of tert-butyl group | Acidic cleavage (e.g., TFA or greener acid) | Cyclopropyl sulfonamide |

| 4 | Introduction of 3-aminopropyl group | Amination via substitution on chloropropyl derivative or analogous methods | N-(3-aminopropyl)-N-cyclopropyl sulfonamide |

| 5 | Hydrochloride salt formation | Treatment with HCl, 0-25°C | This compound |

Research Findings and Considerations

- The described synthetic route for the cyclopropyl sulfonamide core is well-documented and optimized for industrial scale, emphasizing environmental sustainability by avoiding isolation of intermediates and reducing hazardous reagents.

- The aminopropylation step benefits from established methods in related amine hydrochloride syntheses, employing cost-effective reagents and avoiding expensive protecting groups, which is important for large-scale production.

- The hydrochloride salt formation is a standard pharmaceutical practice to improve compound stability and solubility.

- No direct synthesis of the exact fluorobenzene sulfonamide with the 3-aminopropyl and cyclopropyl substitution was found in open literature, but the combination of these well-established methods is the logical synthetic approach.

Análisis De Reacciones Químicas

Types of Reactions:

-

Oxidation:

- The compound can undergo oxidation reactions, particularly at the aminopropyl chain, leading to the formation of corresponding oxides or imines.

- Common reagents: Hydrogen peroxide, potassium permanganate.

-

Reduction:

- Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

- Common reagents: Lithium aluminum hydride, sodium borohydride.

-

Substitution:

- The fluorobenzene ring can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

- Common reagents: Sodium methoxide, potassium tert-butoxide.

Major Products:

- Oxidation products: Oxides, imines.

- Reduction products: Sulfinamides, sulfides.

- Substitution products: Various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride, exhibit significant antimicrobial properties. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is critical for bacterial proliferation. Studies have shown that compounds with similar structures can effectively combat various bacterial strains, making them candidates for antibiotic development .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Sulfonamide derivatives have been reported to exhibit cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Preliminary studies suggest that this compound could be effective against specific types of cancer, although extensive clinical trials are necessary to confirm these findings .

Biological Studies

Cell Culture Applications

This compound serves as a non-ionic organic buffering agent in biological research, particularly in cell culture settings. It helps maintain physiological pH levels (6-8.5), which is crucial for optimal cell growth and function. The buffering capacity ensures that cellular processes remain stable during experiments, making it a valuable tool in biochemical research .

Enzyme Inhibition Studies

this compound has been explored as a potential inhibitor of various enzymes involved in metabolic pathways. For instance, studies have focused on its effects on carbonic anhydrases and other sulfonamide-sensitive enzymes. Understanding these interactions can lead to insights into metabolic regulation and potential therapeutic targets .

Potential Therapeutic Uses

Inflammatory Diseases

The compound's structural characteristics suggest it may play a role in treating inflammatory diseases due to its ability to modulate immune responses. Research into similar sulfonamide compounds has indicated potential efficacy in managing conditions like rheumatoid arthritis and inflammatory bowel disease .

Neurological Disorders

Emerging studies propose that this compound could affect neurological pathways, potentially offering therapeutic avenues for disorders such as depression or anxiety. The modulation of neurotransmitter systems by sulfonamides may contribute to neuroprotective effects, warranting further investigation .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may target enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and proliferation. The fluorobenzene ring and cyclopropyl group contribute to the compound’s binding affinity and specificity for its targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride (hereafter referred to as Compound A) with structurally related sulfonamides and carboxamides containing the N-(3-aminopropyl) moiety.

Table 1: Structural and Physicochemical Comparisons

Key Comparisons

Aromatic vs. Aliphatic Backbones Compound A features a fluorinated benzene ring, which contrasts with the naphthalene system in N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide hydrochloride . The naphthalene derivative’s extended π-system may improve binding to hydrophobic enzyme pockets but could reduce solubility. Spermidine trihydrochloride lacks an aromatic system entirely, relying on a flexible polyamine chain for biological activity .

Carboxamide vs. Sulfonamide N-(3-Aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride replaces the sulfonamide with a carboxamide, which may reduce acidity (pKa ~10–12 for carboxamides vs. ~1–2 for sulfonamides) and alter hydrogen-bonding interactions in biological systems .

Functional Diversity

- The benzothiazole-containing analog ( ) introduces heterocyclic diversity, which is often leveraged in kinase inhibitor design due to its ability to engage in π-π stacking and hydrogen bonding .

Actividad Biológica

N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant data and research findings.

Chemical Structure and Properties

- IUPAC Name : (2R)-N-[1-(aminomethyl)cyclopropyl]-3-phenylmethanesulfonyl-2-{[(1S)-2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]amino}propanamide

- Molecular Formula : C₁₂H₁₇FN₂O₂S

- Molecular Weight : 271.34 g/mol

1. Antimicrobial Activity

N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide has shown promising antimicrobial properties in various studies. The Minimum Inhibitory Concentration (MIC) values against different bacterial strains are summarized in the table below:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide | Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 | |

| Klebsiella pneumoniae | 6.45 |

These findings indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using the carrageenan-induced rat paw edema model. The results indicated a dose-dependent inhibition of edema formation:

| Time (h) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

These results suggest that N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide has potent anti-inflammatory properties .

3. Antioxidant Activity

The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results showed that the compound exhibited significant radical scavenging activity, with an IC50 value indicating effective antioxidant potential:

| Compound | IC50 (µM) |

|---|---|

| N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide | 18.5 |

This suggests that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamides, including N-(3-Aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide:

- A study published in Frontiers in Chemistry reported on the synthesis and biological evaluation of various sulfonamides, highlighting their antimicrobial and anti-inflammatory properties .

- Another investigation demonstrated that sulfonamide derivatives could inhibit specific enzymes involved in inflammation pathways, thus providing a mechanism for their anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-aminopropyl)-N-cyclopropyl-3-fluorobenzene-1-sulfonamide hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis likely involves sulfonylation of a cyclopropylamine intermediate with 3-fluorobenzenesulfonyl chloride, followed by aminopropyl group introduction. Key steps include:

- Sulfonylation : Reacting cyclopropylamine with 3-fluorobenzenesulfonyl chloride in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide core .

- Aminopropylation : Coupling the intermediate with 3-aminopropyl groups via nucleophilic substitution or reductive amination.

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) to isolate the hydrochloride salt .

- Critical Factors : Solvent polarity, temperature (typically 0–25°C for sulfonylation), and stoichiometric ratios of reagents directly impact yield and purity.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm the cyclopropyl ring (δ ~1.0–2.5 ppm), sulfonamide protons (δ ~7.0–8.5 ppm for aromatic), and aminopropyl chain (δ ~2.5–3.5 ppm) .

- Mass Spectrometry (ESI-MS) : Look for the molecular ion [M+H]+ and isotopic patterns consistent with chlorine (hydrochloride salt) and fluorine .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and ammonium acetate buffers .

Q. How can researchers validate the purity of this compound for in vitro assays?

- Methodological Answer :

- Elemental Analysis : Match experimental C, H, N, and Cl values to theoretical calculations (e.g., Anal. Calcd for C12H16ClFN2O2S: C, 44.38%; H, 4.96%) .

- Thermogravimetric Analysis (TGA) : Confirm the absence of solvent residues by monitoring weight loss below 200°C.

- Karl Fischer Titration : Quantify water content (<1% for anhydrous forms) .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility and stability in biological buffers for pharmacological studies?

- Methodological Answer :

- Solubility Screening : Test DMSO stock solutions (10 mM) diluted into PBS (pH 7.4) or Tris-HCl (pH 8.0). If precipitation occurs, add co-solvents (e.g., cyclodextrins) or adjust pH .

- Stability Studies : Incubate the compound in serum-containing media (e.g., human serum) at 37°C. Monitor degradation via LC-MS over 24–72 hours to identify hydrolytic or oxidative byproducts .

Q. How can contradictory data on the compound’s receptor-binding affinity be resolved?

- Methodological Answer :

- Assay Standardization : Compare results across platforms (e.g., SPR vs. radioligand binding) using the same buffer (e.g., 10× PBS, pH 7.4) and temperature .

- Control Experiments : Include reference ligands (e.g., IL-6 inhibitors for cytokine-targeted studies) to validate assay sensitivity .

- Computational Docking : Use molecular dynamics simulations to assess binding pose variations under different protonation states of the aminopropyl group .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of derivatives?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, topological polar surface area, and electrostatic potential maps derived from DFT calculations.

- Free Energy Perturbation (FEP) : Simulate substitutions (e.g., replacing cyclopropyl with larger rings) to predict ΔΔG binding values .

- ADMET Prediction : Use tools like SwissADME to forecast bioavailability and cytochrome P450 interactions for lead optimization .

Q. How can researchers address discrepancies in reported IC50 values across cell lines?

- Methodological Answer :

- Cell Line Profiling : Compare genetic backgrounds (e.g., expression levels of target receptors) using RNA-seq or qPCR.

- Dose-Response Curves : Use nonlinear regression (four-parameter logistic model) with ≥10 data points per curve to improve accuracy .

- Metabolic Stability : Measure intracellular compound concentrations via LC-MS to rule out efflux pump activity or metabolism differences .

Data Contradiction Analysis

Q. Why might NMR spectra of the compound vary between research groups?

- Methodological Answer :

- Deuterated Solvent Effects : Compare spectra acquired in CDCl3 vs. DMSO-d6; aromatic proton shifts may differ due to hydrogen bonding .

- Salt Form Variability : Hydrochloride vs. free base forms alter protonation states of the aminopropyl group, affecting δ values .

- Resolution Settings : Ensure consistent spectrometer parameters (e.g., 500 MHz, 256 scans) for direct comparisons .

Experimental Design Considerations

Q. What controls are essential in assessing the compound’s off-target effects?

- Methodological Answer :

- Negative Controls : Use structurally analogous, inactive derivatives (e.g., lacking the fluorobenzene group).

- Positive Controls : Include known inhibitors (e.g., anti-IL-6 nanobodies) to benchmark assay performance .

- Vehicle Controls : Test DMSO or PBS at the same dilution factor to rule out solvent artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.